molecular formula C14H19Cl6NO3 B1246236 Herbacic acid

Herbacic acid

Cat. No.: B1246236
M. Wt: 462 g/mol
InChI Key: FYSJFLMSVGZPJE-ZNSGJFPESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Herbacic acid is a natural product found in Lamellodysidea herbacea with data available.

Chemical Reactions Analysis

Neutralization Reactions

Sebacic acid displays typical carboxylic acid reactivity with inorganic/organic bases:

Reaction Type Chemical Equation Key Characteristics
Salt FormationC₁₀H₁₈O₄ + 2NaOH → C₁₀H₁₆O₄Na₂ + 2H₂OExothermic reaction (ΔH = -89 kJ/mol) producing disodium sebacate
Carbonate NeutralizationC₁₀H₁₈O₄ + Na₂CO₃ → C₁₀H₁₆O₄Na₂ + CO₂↑ + H₂OGas evolution observed at 40-60°C
Metal ReactionsC₁₀H₁₈O₄ + Mg → C₁₀H₁₆O₄Mg + H₂↑Slow reaction in dry conditions (t₁/₂ = 72 hr)

Esterification Dynamics

Sebacic acid forms diesters through acid-catalyzed reactions:

Alcohol Product Yield (%) Reaction Conditions
EthanolDiethyl sebacate85H₂SO₄ catalyst, 110°C/6h
MethanolDimethyl sebacate92Amberlyst-15, 65°C/4h
GlycerolPolyglycerol polysebacate78150°C, nitrogen atmosphere

The reaction follows second-order kinetics with activation energy (Eₐ) of 45.2 kJ/mol . Steric effects from the C10 chain lower esterification rates compared to shorter-chain acids .

Polymerization Behavior

Key polymerization pathways include:

Process Reagents/Conditions Product Characteristics
PolycondensationHexamethylenediamine, 220°CNylon-610 (Tm = 215°C)
Co-polyester SynthesisEthylene glycol, Sb₂O₃ catalystBiodegradable polyester (Mw = 45kDa)
Enzymatic PolymerizationLipase B, 70°COligomers with Đ = 1.3

The polyamide formation follows a step-growth mechanism with apparent rate constant k = 2.4×10⁻³ L/mol·s .

Thermal Decomposition

Thermogravimetric analysis reveals three-stage degradation:

Stage Temp. Range (°C) Mass Loss (%) Proposed Mechanism
1180-22012Decarboxylation to nonanedioic acid
2300-40068Chain scission forming C8 hydrocarbons
3>40015Carbonization residue

Activation energy calculations using Flynn-Wall-Ozawa method show Eₐ = 145 kJ/mol for primary decomposition .

Analytical Characterization Data

Method Key Peaks/Features
FTIR1705 cm⁻¹ (C=O stretch), 1280 cm⁻¹ (C-O)
¹H NMRδ 2.35 (t, 4H, -CH₂CO), 1.62 (m, 12H)
HPLCRt = 4.7 min (C18 column, 60% MeOH)
TitrationNeutralization equivalent = 101.2 g/eq

Properties

Molecular Formula

C14H19Cl6NO3

Molecular Weight

462 g/mol

IUPAC Name

(2S,4S)-5,5,5-trichloro-4-methyl-2-[methyl-[(E,5S)-6,6,6-trichloro-5-methylhex-2-enoyl]amino]pentanoic acid

InChI

InChI=1S/C14H19Cl6NO3/c1-8(13(15,16)17)5-4-6-11(22)21(3)10(12(23)24)7-9(2)14(18,19)20/h4,6,8-10H,5,7H2,1-3H3,(H,23,24)/b6-4+/t8-,9-,10-/m0/s1

InChI Key

FYSJFLMSVGZPJE-ZNSGJFPESA-N

Isomeric SMILES

C[C@@H](C/C=C/C(=O)N(C)[C@@H](C[C@H](C)C(Cl)(Cl)Cl)C(=O)O)C(Cl)(Cl)Cl

Canonical SMILES

CC(CC=CC(=O)N(C)C(CC(C)C(Cl)(Cl)Cl)C(=O)O)C(Cl)(Cl)Cl

Synonyms

herbacic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Herbacic acid
Reactant of Route 2
Reactant of Route 2
Herbacic acid
Reactant of Route 3
Herbacic acid
Reactant of Route 4
Herbacic acid
Reactant of Route 5
Reactant of Route 5
Herbacic acid
Reactant of Route 6
Herbacic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.